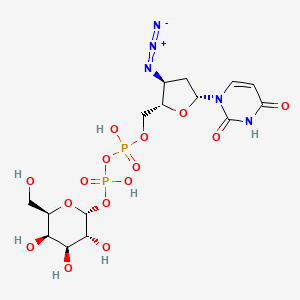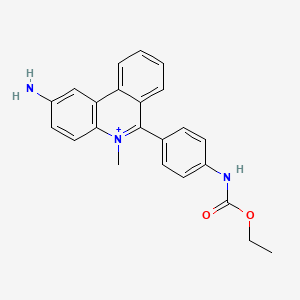
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with phenyl and thiazolyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method might include the condensation of anthranilic acid derivatives with thioamides under acidic or basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for compounds like 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolinone: Lacks the thiazole ring, which may affect its biological activity.
3-(1,3-Thiazol-2-yl)-4(3H)-quinazolinone: Lacks the phenyl group, potentially altering its chemical properties.
2-Phenyl-4(3H)-quinazolinone: Lacks the thiazole ring, which may influence its reactivity and applications.
Uniqueness
The presence of both phenyl and thiazolyl groups in 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
76244-46-7 |
|---|---|
Formule moléculaire |
C17H11N3OS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-phenyl-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-8-4-5-9-14(13)19-15(12-6-2-1-3-7-12)20(16)17-18-10-11-22-17/h1-11H |
Clé InChI |
SCAGTMXIFFGCAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


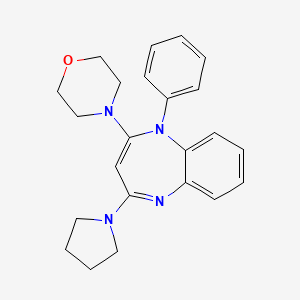
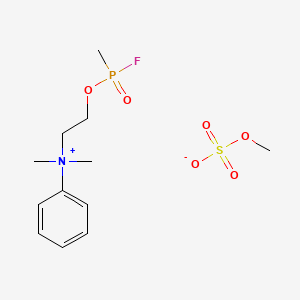
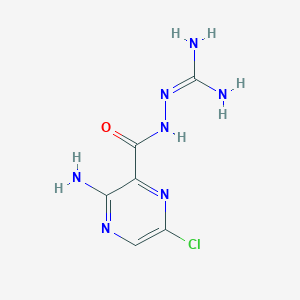

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)



